molecular formula C16H34S B1581556 Dioctyl sulfide CAS No. 2690-08-6

Dioctyl sulfide

Cat. No.: B1581556
CAS No.: 2690-08-6
M. Wt: 258.5 g/mol
InChI Key: LOXRGHGHQYWXJK-UHFFFAOYSA-N
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Description

Dioctyl sulfide, also known as 1-(octylsulfanyl)octane, is an organosulfur compound with the molecular formula C16H34S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Dioctyl sulfide, also known as Di-n-octyl sulfide, primarily targets the gastrointestinal tract. It acts as a stool softener, making it easier for the body to pass stool .

Mode of Action

This compound works by reducing the surface tension of the stool, allowing more water and fat to penetrate the feces, which softens the stool and makes it easier to pass . This interaction with its targets results in a decrease in the strain and discomfort associated with constipation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the hydration and softening of stool. The compound acts as a surfactant, reducing the surface tension at the oil-water interface of the fecal material, which allows for enhanced incorporation of water and fat . This results in softer stool and easier defecation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound can be administered orally or rectally .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the softening of stool and easing of defecation. By reducing the surface tension of the stool, this compound allows for more water and fat to be incorporated into the feces, resulting in softer stool and easier defecation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the hydration status of the individual, as adequate hydration is necessary for the compound to effectively soften the stool . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties compared to other sulfides. Its ability to form micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various applications, including drug delivery and nanoparticle synthesis .

Properties

IUPAC Name

1-octylsulfanyloctane
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InChI

InChI=1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXRGHGHQYWXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S
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DSSTOX Substance ID

DTXSID1062594
Record name Octane, 1,1'-thiobis-
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Molecular Weight

258.5 g/mol
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Physical Description

Colorless liquid with a mild odor; [Chevron Phillips MSDS]
Record name Di-n-octyl sulfide
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CAS No.

2690-08-6
Record name Dioctyl sulfide
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Record name Dioctyl sulfide
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Record name Octane, 1,1'-thiobis-
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Record name Dioctyl sulphide
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Record name DIOCTYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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